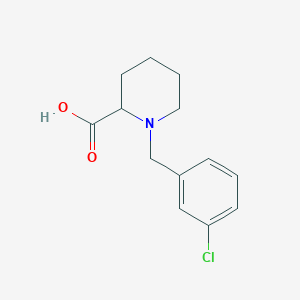

1-(3-Chlorobenzyl)piperidine-2-carboxylic acid

Description

1-(3-Chlorobenzyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H16ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-11-5-3-4-10(8-11)9-15-7-2-1-6-12(15)13(16)17/h3-5,8,12H,1-2,6-7,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHRDQGKMBNFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404670 | |

| Record name | 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750557-49-4 | |

| Record name | 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches to Piperidine-2-carboxylic Acids

Piperidine-2-carboxylic acid derivatives, including 1-(3-chlorobenzyl)piperidine-2-carboxylic acid, are typically synthesized via:

- Hydrogenation of pyridinecarboxylic acids to corresponding piperidinecarboxylic acids.

- Asymmetric synthesis routes involving chiral auxiliaries or catalysts for stereoselective formation.

- Ring closure and substitution strategies starting from suitable precursors.

These methods are adapted to introduce the 3-chlorobenzyl substituent on the piperidine nitrogen.

Hydrogenation of Pyridinecarboxylic Acid Precursors

A widely used industrially viable method for preparing piperidine-2-carboxylic acid derivatives is catalytic hydrogenation of pyridinecarboxylic acids under mild conditions:

- Starting material: 2-pyridinecarboxylic acid (or its derivatives).

- Catalyst: Palladium on carbon (Pd/C).

- Conditions: Hydrogen gas under moderate pressure and temperature.

- Outcome: Reduction of the pyridine ring to the piperidine ring, yielding piperidine-2-carboxylic acid.

This method is advantageous due to its simplicity, low side reactions, and scalability for industrial production.

Table 1: Hydrogenation Conditions for Piperidinecarboxylic Acid Synthesis

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst loading | 0.01–0.05 (wt%) Pd/C | Effective for hydrogenation |

| Temperature | Moderate (e.g., 30–60 °C) | Mild conditions preferred |

| Pressure | Low to moderate H2 pressure | Ensures safety and efficiency |

| Reaction time | 3–4 hours | Complete conversion |

| Solvent | Water | Environmentally friendly |

After hydrogenation, the catalyst is filtered off, and the product is isolated by crystallization, often using methanol as an anti-solvent to precipitate the piperidinecarboxylic acid.

Asymmetric Synthesis and Chiral Control

For enantiomerically pure 1-(3-chlorobenzyl)piperidine-2-carboxylic acid, asymmetric synthesis methods are employed:

- Chiral auxiliaries: For example, L-camphorsulfonamide is used to induce stereoselectivity in intermediate formation.

- Asymmetric alkylation: Strong bases facilitate selective alkylation with chiral control.

- One-pot reactions: Combining asymmetric alkylation, imine hydrolysis, and cyclization steps to streamline synthesis.

These methods yield high stereoselectivity and good overall yields but may involve complex steps and expensive catalysts.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | L-camphorsulfonamide + diphenylimine ester, Lewis acid catalyst | Formation of chiral intermediate |

| 2 | Asymmetric alkylation + cyclization | Strong base, acidic hydrolysis, intramolecular cyclization | Formation of piperidine ring with stereocontrol |

| 3 | Deprotection | Alkaline conditions | Removal of chiral auxiliary, yielding (S)-2-piperidinecarboxylic acid |

| 4 | N-Alkylation | 3-chlorobenzyl halide, base, solvent | Introduction of 3-chlorobenzyl substituent on nitrogen |

This route, while stereoselective, is more suited for laboratory-scale or specialty synthesis due to cost and complexity.

Industrial Considerations and Optimization

- Catalyst choice: Palladium catalysts are preferred for hydrogenation due to high activity and mild conditions.

- Reaction conditions: Lower temperature and pressure reduce equipment costs and improve safety.

- Purification: Crystallization from methanol-water mixtures allows efficient isolation.

- Yield and stereoselectivity: Optimized by choice of chiral auxiliaries and reaction parameters.

Summary of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Catalytic hydrogenation of pyridinecarboxylic acid | Simple, high yield, scalable | No stereocontrol unless chiral catalyst used | High |

| Asymmetric synthesis with chiral auxiliaries | High stereoselectivity, pure enantiomers | Complex, costly catalysts, multi-step | Moderate (specialty chemicals) |

| N-Alkylation of piperidine derivatives | Straightforward introduction of substituent | Requires careful control to avoid side reactions | High (if optimized) |

Research Findings and Data Highlights

- The hydrogenation of 2-pyridinecarboxylic acid with Pd/C catalyst under mild conditions achieves yields >90% with minimal side products and is easily scalable.

- Asymmetric synthesis routes achieve excellent enantiomeric excess (>95%) but involve multiple steps including condensation, alkylation, and deprotection.

- N-Alkylation with 3-chlorobenzyl halides proceeds efficiently under basic conditions, but reaction parameters must be optimized to prevent over-alkylation or polymerization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Recent studies have explored the biological activity of 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid, particularly its role as a modulator of specific receptors and pathways involved in disease processes.

- NLRP3 Inhibition : This compound has been identified as a potential inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. Research indicates that derivatives of this compound can significantly reduce IL-1β release and inhibit pyroptosis in LPS/ATP-stimulated human macrophages. For instance, one study reported that certain derivatives achieved up to 60% inhibition of pyroptosis at optimal concentrations .

- Pain Management : The compound is also being investigated for its dual-action potential on histamine H3 and sigma-1 receptors. This dual targeting may enhance analgesic effects in both nociceptive and neuropathic pain models, suggesting a promising avenue for pain management therapies .

Synthetic Methodologies

The synthesis of 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid involves several key steps that ensure high purity and yield. The general synthetic route includes:

- Starting Materials : The synthesis typically begins with piperidine derivatives and chlorobenzyl compounds.

- Reagents : Common reagents include CDI (carbonyl diimidazole) and various solvents like DCM (dichloromethane) for reaction conditions.

- Purification : Post-synthesis, compounds are purified using techniques such as recrystallization or chromatography to isolate the desired product.

Case Studies

Several case studies illustrate the therapeutic potential of 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid:

- Case Study 1 : A study focusing on the anti-inflammatory properties demonstrated that the compound effectively reduced markers of inflammation in animal models, correlating with its ability to inhibit NLRP3 activity. The results indicated a dose-dependent response, reinforcing the compound's therapeutic promise .

- Case Study 2 : Another investigation into its analgesic properties revealed that compounds based on this structure showed significant efficacy in reducing pain responses in preclinical models. The findings suggest that the piperidine moiety is crucial for receptor interaction and subsequent biological activity .

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Piperidine-2-carboxylic acid: A precursor in the synthesis of 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid.

3-Chlorobenzyl chloride: Another precursor used in the synthesis.

Other piperidine derivatives: Compounds with similar structures but different substituents on the piperidine ring.

Uniqueness: 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties

Biological Activity

1-(3-Chlorobenzyl)piperidine-2-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-(3-Chlorobenzyl)piperidine-2-carboxylic acid has the following chemical structure:

- Molecular Formula : C13H16ClNO2

- CAS Number : 750557-49-4

- Molecular Weight : 253.73 g/mol

This compound features a piperidine ring, which is a common structural motif in pharmacologically active compounds.

The biological activity of 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid is primarily attributed to its interactions with various biological targets, particularly receptors and enzymes involved in neurotransmission and metabolic processes:

- Receptor Interaction : It has been noted to exhibit affinity for histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .

- Enzyme Modulation : The compound may also interact with enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and oxidative stress response .

Analgesic Effects

Recent studies indicate that compounds similar to 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid have shown significant analgesic properties in both nociceptive and neuropathic pain models. The dual targeting of histamine H3 and sigma-1 receptors enhances their efficacy in pain management .

Anticancer Activity

Research has demonstrated that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. Specifically, studies have indicated that these compounds can induce apoptosis through multiple mechanisms, including the inhibition of anti-apoptotic proteins .

Antimicrobial Properties

Piperidine derivatives have also been reported to possess antimicrobial activity. The presence of the chlorobenzyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens .

Pharmacokinetics

The pharmacokinetic profile of 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid suggests:

- Absorption : High gastrointestinal absorption.

- Solubility : The compound is highly soluble in aqueous environments, facilitating its bioavailability.

- Distribution : It is expected to distribute widely across tissues due to its lipophilic nature.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Analgesic Activity | Demonstrated significant pain relief in animal models through dual receptor modulation. |

| Study B (2023) | Anticancer Effects | Showed enhanced apoptosis in FaDu hypopharyngeal tumor cells compared to standard treatments. |

| Study C (2024) | Antimicrobial Activity | Exhibited potent activity against Staphylococcus aureus with MIC values lower than traditional antibiotics. |

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 1-(3-chlorobenzyl)piperidine-2-carboxylic acid?

- Methodological Answer : A multi-step synthesis can be adapted from protocols for structurally analogous chlorobenzyl-piperidine derivatives. For example, hydrolysis of a nitrile intermediate using HCl (36.5% mass) in water at 93–96°C for 17 hours under reflux conditions effectively converts nitriles to carboxylic acids . Key steps include:

- Step 1 : Introduce the 3-chlorobenzyl group via nucleophilic substitution or coupling reactions.

- Step 2 : Hydrolyze the nitrile or ester intermediate under acidic conditions. Optimize reaction time and temperature to avoid side reactions (e.g., decarboxylation).

- Data Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis | HCl (36.5%), H₂O, 93–96°C, 17h | ~60–75% |

Q. How can the structure of 1-(3-chlorobenzyl)piperidine-2-carboxylic acid be confirmed?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and FT-IR spectroscopy to verify the piperidine ring, chlorobenzyl substituent, and carboxylic acid moiety. Compare spectral data with literature values for analogous compounds:

- ¹H NMR : Look for characteristic piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons from the chlorobenzyl group (δ 7.2–7.4 ppm) .

- ¹³C NMR : The carboxylic acid carbon typically appears at δ 170–175 ppm .

- FT-IR : Confirm the C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3500 cm⁻¹) .

Advanced Research Questions

Q. How can low yields during the hydrolysis step be mitigated?

- Methodological Answer : Low yields often result from incomplete reaction or side-product formation. Strategies include:

- Optimized Conditions : Increase reaction time (e.g., 24–48 hours) and use a Dean-Stark trap to remove water, driving the reaction to completion .

- Catalyst Screening : Test acidic catalysts like H₂SO₄ or enzymatic methods (e.g., lipases) for milder conditions .

- Data Contradiction : reports 17-hour hydrolysis, while uses 3 days for similar substrates. Adjust based on steric hindrance from the chlorobenzyl group .

Q. How to resolve discrepancies in observed vs. theoretical NMR splitting patterns?

- Methodological Answer : Contradictions may arise from conformational dynamics or impurities. Use:

- Variable Temperature (VT) NMR : To freeze ring puckering in the piperidine moiety, simplifying splitting patterns .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify coupling constants. For example, HSQC can differentiate between CH₂ groups in the piperidine ring and benzyl substituent .

Q. What strategies ensure enantiomeric purity in asymmetric synthesis?

- Methodological Answer : Use chiral auxiliaries or catalysts during key steps:

- Chiral Resolution : Employ diastereomeric salt formation with (1S)-(-)-camphorsulfonic acid .

- Asymmetric Catalysis : Palladium-XPhos systems (as in ) can induce stereoselectivity during coupling reactions .

- Data Table :

| Method | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| Chiral HPLC | >98% | |

| Palladium-XPhos | 85–90% |

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.